2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

Catalog No.
S14172727
CAS No.
M.F
C9H17ClO5S
M. Wt
272.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-...

Product Name

2-(2-((Tetrahydro-2h-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride

IUPAC Name

2-[2-(oxan-4-yloxy)ethoxy]ethanesulfonyl chloride

Molecular Formula

C9H17ClO5S

Molecular Weight

272.75 g/mol

InChI

InChI=1S/C9H17ClO5S/c10-16(11,12)8-7-14-5-6-15-9-1-3-13-4-2-9/h9H,1-8H2

InChI Key

CUEXSRFHGKDTNV-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCCOCCS(=O)(=O)Cl

2-(2-((Tetrahydro-2H-pyran-4-yl)oxy)ethoxy)ethane-1-sulfonyl chloride (CAS 1343631-98-0) is a highly specialized electrophilic building block that integrates a reactive sulfonyl chloride headgroup, a flexible diethylene glycol (PEG2) spacer, and a terminal tetrahydropyran (THP) cap [1]. In medicinal chemistry and advanced bioconjugation, it serves as a precise sulfonylation reagent designed to introduce a sterically defined, non-basic THP pharmacophore at a specific distance from a target amine or alcohol [2]. Unlike simple alkyl sulfonyl chlorides that are primarily used to generate transient leaving groups, this compound is procured to be permanently incorporated into the final molecular architecture, offering a calculated balance of aqueous solubility, hydrogen-bond acceptor capacity, and metabolic stability essential for modern drug design [3].

Research Fit

Electrophilic sulfonyl chloride for sulfonate or sulfonamide bond formation
Tetrahydropyran-ether spacer enables acid-labile protection and linker strategies
Building-block purity grade supports reproducible conjugate synthesis

Substituting this specific building block with simpler analogs, such as methanesulfonyl chloride (MsCl) or 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride, fundamentally alters the physicochemical and spatial properties of the resulting conjugate [1]. MsCl lacks both the PEG spacer and the terminal cyclic motif, leading to truncated, rigid structures that fail to engage extended binding pockets or provide necessary linker flexibility [2]. While methoxy-PEG2-sulfonyl chloride offers an identical spacer length, its terminal methyl group lacks the steric bulk and specific three-dimensional geometry of the THP ring [3]. The THP moiety acts as a critical bioisostere for cyclohexane or piperidine, providing a non-basic, metabolically robust structural element that cannot be replicated by linear or simple methoxy caps, making direct substitution unviable in rigorous structure-activity relationship (SAR) optimization [1].

Substitution Risk

THP-ether requirement
Linear alkyl or aryl sulfonyl chlorides lack the acid-cleavable THP-ether and steric shielding, which may compromise multi-step synthetic sequences.
Ring-size mismatch
Five-membered THF analogs differ measurably in lipophilicity and thermal properties, potentially altering purification and phase behavior.
Structural fidelity
Absence of the precise heterobifunctional spacer may reduce coupling efficiency and final product purity; direct substitution requires validation.

Terminal Group Steric Volume and Pharmacophore Engagement

When optimizing extended binding pocket interactions, the terminal cap of the linker plays a critical role. The THP cap in this compound provides a van der Waals volume of approximately 110 ų, compared to only ~38 ų for the terminal methyl group in methoxy-PEG2-sulfonyl chloride [1]. This significant increase in steric bulk allows the THP group to effectively occupy specific hydrophobic or amphiphilic pockets that a simple methoxy group cannot fill [2].

Evidence DimensionTerminal cap van der Waals volume
Target Compound Data~110 ų (THP cap)
Comparator Or Baseline~38 ų (Methoxy-PEG2-SO2Cl cap)
Quantified Difference~2.9x increase in terminal steric volume
ConditionsIn silico volumetric calculation of terminal functional groups

The larger THP ring provides essential van der Waals interactions in extended binding sites, driving higher target affinity compared to simple linear caps.

Hydrophilicity comparison
Head-to-head
Target logP: -0.176
THF analog: -0.118
Δ = -0.058
Greater hydrophilicity may improve aqueous solubility in bioconjugation media.
Computed values; verify experimentally under reaction conditions.

Spacer-Dependent Spatial Extension for Bifunctional Conjugates

For applications requiring spatial separation, such as PROTACs, the distance between functional domains is critical. This compound provides a linear extension of approximately 9.5 to 10.5 Å from the sulfur atom to the THP oxygen [1]. In contrast, using tetrahydro-2H-pyran-4-sulfonyl chloride (which lacks the PEG2 spacer) provides an extension of only ~2.5 Å [2]. The inclusion of the PEG2 spacer introduces crucial degrees of freedom.

Evidence DimensionLinear spatial extension (Sulfur to terminal Oxygen)
Target Compound Data~9.5 - 10.5 Å
Comparator Or Baseline~2.5 Å (Tetrahydro-2H-pyran-4-sulfonyl chloride)
Quantified DifferenceAddition of ~7.5 Å of flexible spacer distance
Conditions3D molecular conformation modeling (extended state)

The ~10 Å extension prevents steric clashes between connected domains, which is a strict requirement for the efficacy of bifunctional molecules like targeted degraders.

Boiling point comparison
Head-to-head
369.1±42.0 °C vs 362.2±22.0 °C
Δ ≈ 6.9 °C higher
Wider thermal window may reduce decomposition risk during high-temperature reactions.
Predicted values; confirm under process-relevant thermal stress.

Aqueous Solubility and Lipophilicity (logP) Tuning

Linker selection heavily influences the overall solubility of the final conjugate. The combination of the PEG2 spacer and the ether-containing THP ring introduces three distinct oxygen atoms capable of hydrogen bonding [1]. Compared to a purely aliphatic analog like 2-(2-cyclohexylethoxy)ethane-1-sulfonyl chloride, the THP-PEG2 motif lowers the calculated logP (cLogP) by approximately 1.5 to 2.0 units [2]. This reduction in lipophilicity is vital for maintaining formulation viability.

Evidence DimensionCalculated logP (cLogP) contribution
Target Compound DataSignificant hydrophilic contribution (3 ether oxygens)
Comparator Or BaselineAliphatic analog (Cyclohexyl-PEG2-SO2Cl, 0 terminal ether oxygens)
Quantified Difference~1.5 - 2.0 unit reduction in cLogP
ConditionsStandard predictive physicochemical modeling (e.g., SwissADME/ChemAxon)

Incorporating the THP-PEG2 motif improves the aqueous solubility of the final drug candidate, reducing aggregation risks associated with purely lipophilic linkers.

Density comparison
Head-to-head
1.30±0.1 g/cm³ vs 1.286±0.06 g/cm³
Δ ≈ 0.014 g/cm³
Density shift may influence phase separation and settling times in biphasic work-ups.
Predicted; validate in target aqueous-organic extraction systems.

Avoidance of Unwanted Basicity in Linker Regions

While nitrogen-containing heterocycles are common, they introduce basicity that can lead to off-target effects. The THP ring in this compound is a non-basic ether (pKa < 0), whereas a structurally similar piperidine-PEG2-sulfonyl chloride contains a basic amine with a pKa of ~9-10 [1]. By utilizing the THP bioisostere, the compound retains the necessary 6-membered ring geometry and steric profile without introducing a positive charge at physiological pH [2].

Evidence DimensionpKa of the terminal cyclic group
Target Compound DatapKa < 0 (Non-basic THP ether)
Comparator Or BaselinepKa ~9-10 (Piperidine-PEG2-SO2Cl)
Quantified DifferenceElimination of basic center (approx. 10 unit pKa shift)
ConditionsPhysiological pH (7.4) aqueous environment

Using a THP cap instead of a piperidine cap prevents unwanted protonation, thereby avoiding off-target hERG liabilities and maintaining predictable membrane permeability.

Steric shielding estimate
Class-level
THP chair conformation may reduce nucleophilic attack rate by an estimated 15–30% versus less hindered THF analog, based on computational steric maps and sulfonate ester class behavior.
Potential selectivity gain in competitive acylation or bioconjugation environments.
Class-level inference; confirm with direct kinetic measurements in the intended reaction system.

PROTAC and Targeted Protein Degrader Synthesis

Where the THP-PEG2 motif serves as a flexible, non-basic linker that provides optimal spatial separation (~10 Å) between the E3 ligase ligand and the target protein ligand. The specific length and hydrophilicity prevent steric clashes while maintaining the aqueous solubility required for cellular assays, directly leveraging the spatial extension data [1].

Kinase Inhibitor SAR Optimization

Where the highly reactive sulfonyl chloride is used to rapidly functionalize amine-bearing hinge-binding scaffolds. The reagent projects the sterically bulky THP group into extended solvent-exposed or hydrophobic pockets, improving binding affinity and residence time compared to simple methoxy-capped analogs [2].

Physicochemical Property Tuning of Highly Lipophilic Leads

Where a highly lipophilic lead compound requires structural modification to improve oral bioavailability. The addition of the THP-PEG2 sulfonamide motif introduces three hydrogen-bond acceptors to lower logP without introducing a basic amine, avoiding the hERG liabilities associated with piperidine-based linkers [3].

Application Fit

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Moderate hydrophilicity and THP-ether spacer
Linker solubility and ternary complex formation efficiency
Acid-cleavable solid-phase resin functionalization
THP-ether acid-labile protection
Traceless release under mild acidic conditions
Hydrophilic sulfonamide library generation
Polar THP-ether tail incorporated via sulfonamide bond
Aqueous solubility of final sulfonamide products
High-temperature coupling in process chemistry
Thermal stability window
Decomposition resistance in high-boiling solvents and scale-up robustness

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Exact Mass

272.0485225 g/mol

Monoisotopic Mass

272.0485225 g/mol

Heavy Atom Count

16

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